molecular formula C15H9N3O5 B2798719 N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide CAS No. 683235-81-6

N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide

Cat. No.: B2798719
CAS No.: 683235-81-6
M. Wt: 311.253
InChI Key: QSSWBAOCRLPDAO-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide has a wide range of scientific research applications:

Preparation Methods

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in IPA: H2O as solvent at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like SiO2-tpy-Nb, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(1,3-dioxoisoindolin-5-yl)-2-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzamide group, which may confer distinct biological activities and chemical reactivity compared to other isoindoline-1,3-dione derivatives.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5/c19-13-9-6-5-8(7-11(9)15(21)17-13)16-14(20)10-3-1-2-4-12(10)18(22)23/h1-7H,(H,16,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSWBAOCRLPDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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